3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

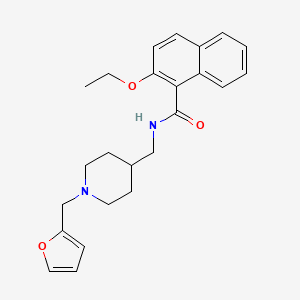

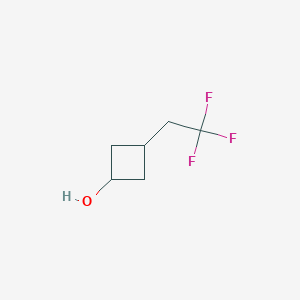

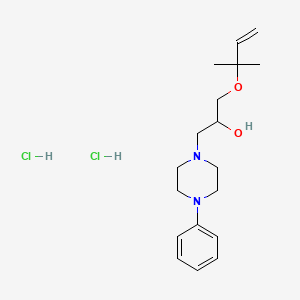

“3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C6H9F3O . It is related to 2,2,2-Trifluoroethanol, which is a colourless, water-miscible liquid with a smell reminiscent of ethanol .

Molecular Structure Analysis

The InChI code for “3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is 1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 . This indicates that the molecule consists of a cyclobutan-1-ol group with a 2,2,2-trifluoroethyl group attached to it.Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 154.13 .Scientific Research Applications

Chemical Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are prevalent in a diverse class of natural products, exhibiting intricate structural frameworks and pharmaceutical activities. The [2 + 2] cycloaddition method stands out as the primary approach for synthesizing cyclobutanes. Researchers have extensively employed this reaction mechanism over the past decade to create cyclobutane-containing natural products .

Flame Retardant in Lithium-Ion Batteries

Tris (2,2,2-trifluoroethyl) phosphate (TFP): has been synthesized and added to electrolytes in lithium-ion batteries to reduce flammability and enhance safety. By incorporating TFP, the self-extinguishing temperature (SET) decreases significantly, contributing to safer battery operation .

Horner-Wadsworth-Emmons Reactions

The application of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonate reagents has made Horner-Wadsworth-Emmons reactions suitable for forming both E- and Z-unsaturated enones. These reactions play a crucial role in organic synthesis .

Palladium-Catalyzed Trifluoroethylation of Organoboronic Acids

Researchers have employed 4-(2,2,2-trifluoroethyl)-1,1’-biphenyl as a trifluoroethylating agent in palladium-catalyzed reactions. This compound facilitates the synthesis of valuable organic molecules, with improved yields under optimized conditions .

Non-Flammable All-Fluorinated Electrolytes

An all-fluorinated electrolyte containing tri(2,2,2-trifluoroethyl) borate (TFEB) has been designed for high-stability cycling in lithium-ion batteries. This electrolyte, based on fluoroethylmethylcarbonate and fluoroethylene carbonate, enables safe operation at ultra-high cut-off voltages .

Medicinal Chemistry and Drug Design

Cyclobutane motifs serve as essential building blocks in medicinal chemistry. For instance, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, incorporates a 1,3-disubstituted cyclobutane structure. Similarly, other pharmaceuticals leverage cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJAYOLWSIONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)

![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)

![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)